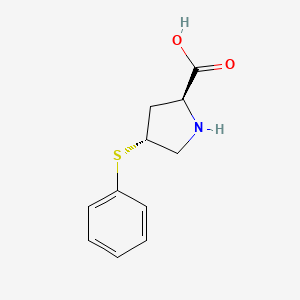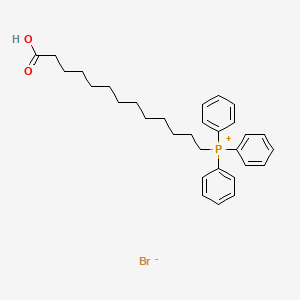
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide is a chemical compound with the molecular formula C31H40BrO2P and a molecular weight of 555.54 g/mol . . This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to three phenyl groups and a 12-carboxydodecyl group, paired with a bromide ion.
Preparation Methods
The synthesis of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a 12-bromododecanoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Triphenylphosphine+12-bromododecanoic acid→Phosphonium, (12-carboxydodecyl)triphenyl-, bromide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium ion can be oxidized or reduced.
Hydrolysis: The ester bond in the 12-carboxydodecyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is utilized in studies involving cell membrane interactions and mitochondrial targeting due to its lipophilic nature.
Medicine: Research has explored its potential in drug delivery systems, particularly for targeting specific cellular organelles.
Mechanism of Action
The mechanism of action of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide involves its interaction with biological membranes. The lipophilic nature of the compound allows it to integrate into lipid bilayers, facilitating the delivery of the attached carboxydodecyl group to specific cellular targets. The phosphonium ion can also interact with negatively charged components within cells, such as mitochondrial membranes, leading to targeted effects.
Comparison with Similar Compounds
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Lacks the carboxydodecyl group, making it less effective for targeted delivery.
(4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide: Contains a different functional group, leading to different reactivity and applications.
(Bromomethyl)triphenylphosphonium bromide: Has a bromomethyl group instead of the carboxydodecyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of a phosphonium ion with a long-chain carboxydodecyl group, providing both lipophilicity and functional versatility.
Properties
CAS No. |
148296-40-6 |
|---|---|
Molecular Formula |
C31H40BrO2P |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
12-carboxydodecyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C31H39O2P.BrH/c32-31(33)26-18-7-5-3-1-2-4-6-8-19-27-34(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27H2;1H |
InChI Key |
LLWOLYYGEADYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)
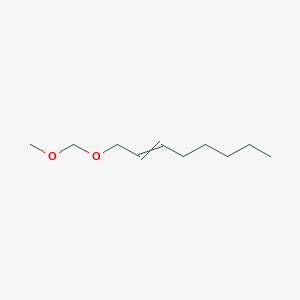

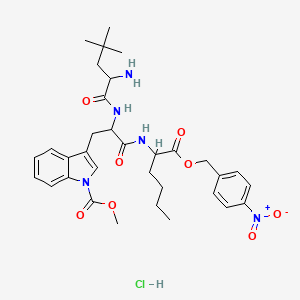
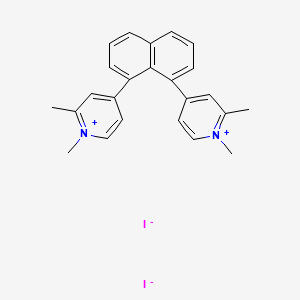
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)


![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
